2-Methyltetrahydrofuran-3-one

Description

2-Methyltetrahydrofuran-3-one has been reported in Aloe africana, Nicotiana tabacum, and Mangifera indica with data available.

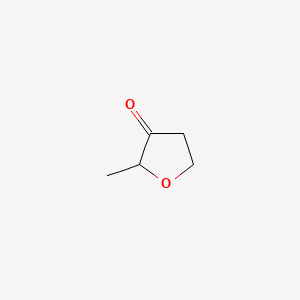

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyloxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWYQRVIQDNGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047677 | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Wintergreen-like aroma | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

138.00 to 139.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in oils, Soluble (in ethanol) | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.180-1.185 | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3188-00-9 | |

| Record name | Dihydro-2-methyl-3(2H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3188-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003188009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyltetrahydrofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROFURAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3703CL967 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyltetrahydrofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrofuran-3-one, also known by synonyms such as Coffee Furanone and 4,5-Dihydro-2-methyl-3(2H)-furanone, is a heterocyclic ketone.[1][2] It is a versatile organic compound with applications in the flavor and fragrance industry, as a solvent in organic synthesis, and as an intermediate in the production of fine chemicals and pharmaceuticals.[1][3] Notably, it is a volatile component of the aroma of roasted coffee.[4][5] Its utility in green chemistry initiatives is also growing, presenting an environmentally friendlier alternative to some traditional solvents.[1] This guide provides a detailed overview of its core physical properties, experimental protocols for their determination, and relevant synthesis workflows.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in various scientific and industrial processes. A summary of its key quantitative properties is presented below.

| Property | Value | Units | Conditions |

| Molecular Formula | C₅H₈O₂ | - | - |

| Molecular Weight | 100.12 | g/mol | - |

| Boiling Point | 119 - 139 | °C | at 760 mmHg |

| Density | 1.034 - 1.045 | g/mL | at 20-25 °C |

| Refractive Index (n_D) | 1.426 - 1.432 | - | at 20 °C |

| Flash Point | 38 - 39 | °C | Closed Cup |

| Vapor Pressure | 5.8 - 6.6 | mmHg | at 25 °C |

Detailed Physical Properties

Appearance: At room temperature, this compound is a colorless to light yellow liquid.[1][2][5]

Odor: It possesses a characteristic mild, sweet, caramel-like aroma, sometimes described as nutty or rum-like.[1][5][6]

Solubility: It is slightly soluble in water and oils, but soluble in organic solvents such as ethanol, acetone (B3395972), and ethyl acetate.[3][7][8]

| Solvent | Solubility |

| Water | Slightly Soluble[3][8] |

| Ethanol | Soluble[3][7] |

| Acetone | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

| Oils | Slightly Soluble[7][8] |

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols for determining the key physical properties of liquid organic compounds such as this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or mineral oil

Procedure:

-

A few milliliters of the liquid sample are placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped within a Thiele tube or oil bath, with the heat-transfer liquid filled to a level above the sample.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[1][2]

Density Measurement (Pycnometer or Specific Gravity Bottle Method)

This method provides a precise measurement of density.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark, and any excess liquid on the exterior is carefully wiped away.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[9]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper

-

Light source (typically a sodium D-line lamp, 589 nm)

-

Solvents for cleaning (e.g., acetone or ethanol)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry completely.

-

A few drops of the liquid sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The connected water bath is used to ensure the sample is at the desired temperature (e.g., 20 °C).

-

Light is directed through the sample by adjusting the mirror.

-

While looking through the eyepiece, the handwheel is adjusted until the boundary between the light and dark regions is visible.

-

The compensator knob is turned to eliminate any color fringes and sharpen the boundary line.

-

The handwheel is finely adjusted to center the sharp boundary line on the crosshairs.

-

The refractive index is read from the instrument's scale.[7][10]

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which vapors of the material will ignite when an ignition source is applied.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Heat source with controlled temperature ramp

-

Ignition source (e.g., gas flame or electric igniter)

-

Thermometer

Procedure:

-

The sample cup of the apparatus is filled with the liquid to the specified mark.

-

The lid is securely closed.

-

The sample is heated at a slow, constant rate as specified by the standard method (e.g., ASTM D93).

-

At regular temperature intervals, the ignition source is applied by dipping it into the vapor space of the cup.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[5][11][12]

Synthesis and Workflow Visualizations

This compound can be synthesized through various routes. A common method involves the condensation of ethyl lactate (B86563) and methyl methacrylate, followed by hydrolysis and decarboxylation.[13] Another efficient method is the oxidative hydroxylation of 2-acetylbutyrolactone.

Below are diagrams illustrating a generalized synthesis workflow and the relationship between the molecular structure of this compound and its physical properties.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Relationship between molecular structure and physical properties.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chymist.com [chymist.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. faculty.weber.edu [faculty.weber.edu]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. davjalandhar.com [davjalandhar.com]

- 11. scimed.co.uk [scimed.co.uk]

- 12. precisionlubrication.com [precisionlubrication.com]

- 13. Page loading... [wap.guidechem.com]

A Technical Guide to the Spectral Data of 2-Methyltetrahydrofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrofuran-3-one (CAS No. 3188-00-9), also known as coffee furanone, is a heterocyclic ketone compound.[1] It is a colorless to slightly yellow liquid with a characteristic sweet, caramel-like aroma reminiscent of rum and bread.[1][2] This compound is found naturally in a variety of foods and beverages, including coffee, beer, bread, and tomatoes, and is utilized as a flavoring agent in the food and tobacco industries.[2][3] Its molecular formula is C₅H₈O₂ and it has a molecular weight of 100.12 g/mol .[1][3] This guide provides a comprehensive overview of the spectral data for this compound, along with the experimental protocols for data acquisition and synthesis.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available in search results | C=O (Ketone) stretch |

| Data not available in search results | C-H (Alkyl) stretch |

| Data not available in search results | C-O (Ether) stretch |

Table 4: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 100 | Data not available in search results | [M]⁺ (Molecular Ion) |

| Data not available in search results | Data not available in search results | Fragment Ions |

Experimental Protocols

2.1. Spectroscopic Analysis

The following are generalized protocols for the acquisition of spectral data for this compound, based on standard laboratory techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[4]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.[4]

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent signal or TMS.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.[4]

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean plates is taken first and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, plotting relative intensity versus m/z.

-

2.2. Synthesis Protocol

A common method for synthesizing this compound involves a Dieckmann-like condensation followed by hydrolysis and decarboxylation.[2]

-

Formation of the Enolate: In a three-necked flask under a nitrogen atmosphere, sodium hydride (4.8g, 0.2 mol) is suspended in 200ml of 1,2-dioxolane.[2] Ethyl lactate (B86563) (25.0g, 0.21 mol) is added slowly with vigorous stirring at room temperature until hydrogen gas evolution ceases.[2]

-

Condensation: The reaction mixture is cooled in an ice bath. A solution of methyl methacrylate (B99206) (21.0g, 0.24 mol) in 30ml of dimethyl sulfoxide (B87167) (DMSO) is added.[2] The mixture is stirred for 15 minutes, then the ice bath is removed, and stirring continues at room temperature for 2 hours.[2] This forms the intermediate 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.

-

Workup and Isolation of Intermediate: The reaction mixture is poured into a cold 5% sulfuric acid solution and extracted with petroleum ether.[2] The organic layer is washed with a saturated saline solution until neutral, dried with anhydrous sodium sulfate, and the solvent is removed.[2] The intermediate is purified by vacuum distillation.[2]

-

Hydrolysis and Decarboxylation: The purified intermediate is refluxed with 5% hydrochloric acid and a suitable amount of acetic acid until hydrolysis is complete.[2]

-

Final Workup and Purification: After cooling, the solution is neutralized with sodium hydroxide (B78521) and extracted with ethyl acetate.[2] The organic layer is dried with anhydrous sodium sulfate, the solvent is evaporated, and the final product, this compound, is obtained by distillation, collecting the fraction at 138-140°C.[2]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the NMR Analysis of 2-Methyltetrahydrofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-Methyltetrahydrofuran-3-one, a key flavoring agent and a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. This document outlines detailed experimental protocols and presents a thorough analysis of 1D and 2D NMR data, crucial for the structural elucidation and quality control of this compound.

Introduction to this compound

This compound (CAS No: 3188-00-9) is a heterocyclic ketone with the molecular formula C₅H₈O₂.[1] Its structure, consisting of a five-membered tetrahydrofuran (B95107) ring with a methyl group at the 2-position and a carbonyl group at the 3-position, gives rise to a characteristic set of NMR signals. A detailed understanding of its NMR spectra is essential for confirming its identity, purity, and for studying its role in various chemical reactions.

Experimental Protocols

A standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following section details the methodology for sample preparation and NMR data acquisition for the analysis of this compound.

Sample Preparation

For optimal results, the following sample preparation procedure is recommended:

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher. The instrument should be equipped with a probe capable of performing standard 1D and 2D NMR experiments.

1D NMR Experiments:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).

Data Presentation and Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on available spectral data and theoretical predictions.[2][3]

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H2 | ~3.80 | Quartet (q) | 1H |

| H4a | ~4.32 | Triplet (t) | 1H |

| H4b | ~4.07 | Triplet (t) | 1H |

| H5a | ~2.53 | Multiplet (m) | 1H |

| H5b | ~2.51 | Multiplet (m) | 1H |

| CH₃ | ~1.29 | Doublet (d) | 3H |

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | Chemical Shift (δ) ppm |

| C2 | ~78 |

| C3 | ~215 |

| C4 | ~68 |

| C5 | ~35 |

| CH₃ | ~15 |

Visualization of Experimental Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the NMR analysis of this compound and the key correlations expected in the 2D NMR spectra.

NMR Analysis Workflow

Key 2D NMR Correlations

Conclusion

This technical guide provides a foundational framework for the NMR analysis of this compound. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in the accurate identification and characterization of this important molecule. The application of both 1D and 2D NMR techniques, as outlined, is crucial for unambiguous structure elucidation and quality assessment.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Methyltetrahydrofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Methyltetrahydrofuran-3-one, a key flavoring agent and a molecule of interest in various chemical syntheses. Understanding the vibrational characteristics of this compound is crucial for its identification, purity assessment, and for monitoring its role in chemical reactions.

Molecular Structure and Functional Groups

This compound (also known as coffee furanone) is a cyclic ketone and an ether.[1] Its structure consists of a five-membered tetrahydrofuran (B95107) ring, a ketone group at the 3-position, and a methyl group at the 2-position. The key functional groups that give rise to characteristic infrared absorptions are:

-

Carbonyl group (C=O): This will produce a strong absorption band in the characteristic region for ketones.

-

Ether group (C-O-C): The stretching vibrations of the ether linkage will also result in distinct peaks.

-

Alkyl groups (C-H): The stretching and bending vibrations of the methyl and methylene (B1212753) groups will be present.

Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. While a publicly available, peer-reviewed, and fully assigned spectrum with high-resolution data is not readily found in the literature, analysis of available spectral data from chemical suppliers and databases allows for the assignment of the major peaks.

Quantitative Data Summary

The following table summarizes the principal infrared absorption bands for this compound, with their corresponding vibrational modes and typical intensity. The data is compiled from the analysis of publicly available spectra.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2980 - 2880 | Medium to Strong | C-H stretching (methyl and methylene groups) |

| ~1750 | Strong | C=O stretching (ketone) |

| ~1460 | Medium | C-H bending (methylene scissoring) |

| ~1380 | Medium | C-H bending (methyl umbrella) |

| ~1150 | Strong | C-O-C asymmetric stretching (ether) |

| ~1050 | Medium | C-O-C symmetric stretching (ether) |

Experimental Protocol: Obtaining the IR Spectrum

The following provides a generalized experimental protocol for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize according to the manufacturer's instructions.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, and will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. The spectrometer will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Label the significant peaks with their wavenumbers.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

-

Visualization of Structure-Spectrum Correlations

The following diagrams illustrate the logical relationships between the functional groups in this compound and their characteristic regions of absorption in the infrared spectrum.

Caption: Molecular structure of this compound and its key functional groups.

Caption: Relationship between functional groups and their IR absorption regions.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Methyltetrahydrofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-Methyltetrahydrofuran-3-one (FEMA number 3373), a significant flavor and fragrance compound found in a variety of foods such as coffee and bread.[1][2] This document outlines the core principles of its mass spectral fragmentation, presents quantitative data, and details experimental protocols for its analysis, making it an essential resource for professionals in research, quality control, and drug development.

Core Concepts in the Mass Spectrometry of this compound

Under electron ionization (EI), this compound undergoes characteristic fragmentation, providing a unique mass spectrum that allows for its identification and quantification. The fragmentation of cyclic ketones is often complex, but key bond cleavages can be predicted based on the stability of the resulting carbocations and radical species. The initial step is the formation of a molecular ion (M•+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (100.12 g/mol ).[3] Subsequent fragmentation follows pathways that are common to cyclic ketones and ethers.

Quantitative Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the base peak—the most abundant ion—appearing at m/z 43.[4] The following table summarizes the principal ions observed, their relative intensities, and their proposed structures.

| m/z | Relative Intensity (%) | Proposed Fragment Ion Structure |

| 100 | Not explicitly stated, but present as the molecular ion | [C₅H₈O₂]⁺• (Molecular Ion) |

| 72 | Low Intensity | [C₃H₄O₂]⁺• |

| 57 | Moderate Intensity | [C₃H₅O]⁺ |

| 44 | 36.1 | [C₂H₄O]⁺• |

| 43 | 100.0 | [C₂H₃O]⁺ (Acetyl Cation) |

| 42 | 10.4 | [C₃H₆]⁺• or [C₂H₂O]⁺• |

| 29 | 27.9 | [CHO]⁺ |

| 28 | 55.9 | [CO]⁺• |

| 27 | 19.1 | [C₂H₃]⁺ |

Data sourced from ChemicalBook, based on a 75 eV electron ionization spectrum.[4]

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation can be rationalized through several key steps, including alpha-cleavage adjacent to the carbonyl group and ring-opening reactions. The formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 is a dominant pathway and results in the base peak.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The analysis of this compound, particularly in complex matrices like food and beverages, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Headspace sampling is a common technique due to the volatility of the compound.

Sample Preparation: Headspace Analysis of Liquid Samples (e.g., Coffee)

-

Sample Aliquoting : Transfer a defined volume (e.g., 10 mL) of the liquid sample into a headspace vial.[5]

-

Matrix Modification : For aqueous samples, add a salt, such as sodium chloride (NaCl), to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[5]

-

Internal Standard : Add a known amount of a suitable internal standard (e.g., d4-furan) for accurate quantification.[6]

-

Vial Sealing : Immediately seal the vial with a crimp cap.

-

Incubation : Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 60°C) to allow the volatile compounds to equilibrate between the sample and the headspace gas.[5][6]

GC-MS Analysis Protocol

The following is a representative GC-MS protocol for the analysis of furan (B31954) and related compounds, which can be adapted for this compound.

-

Gas Chromatograph (GC) Conditions :

-

Column : A mid-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[7]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.7 mL/min).[6]

-

Injection Mode : Splitless or a low split ratio (e.g., 2:1) to enhance sensitivity.[6][7]

-

Oven Temperature Program : An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 225°C, and a final hold for several minutes.[6][7]

-

-

Mass Spectrometer (MS) Conditions :

Analytical Workflow

The overall process for the analysis of this compound can be visualized as a logical workflow from sample receipt to final data analysis.

Caption: A typical workflow for the quantitative analysis of this compound by HS-GC-MS.

This guide provides a foundational understanding of the mass spectrometry of this compound. For specific applications, method validation and optimization are crucial to ensure accurate and reliable results.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031178) [hmdb.ca]

- 2. Page loading... [wap.guidechem.com]

- 3. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(3188-00-9) MS spectrum [chemicalbook.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. fda.gov [fda.gov]

- 7. eurl-pc.eu [eurl-pc.eu]

2-Methyltetrahydrofuran-3-one in food and flavor chemistry

An In-Depth Technical Guide to 2-Methyltetrahydrofuran-3-one in Food and Flavor Chemistry

Introduction

This compound (also known as coffee furanone) is a significant heterocyclic volatile compound that contributes to the desirable aroma and flavor of a wide variety of cooked and roasted foods.[1][2][3] Its characteristic sweet, caramel-like, and nutty aroma profile makes it a valuable ingredient in the flavor and fragrance industry.[4] This technical guide provides a comprehensive overview of the chemical and physical properties, natural occurrence, sensory characteristics, formation pathways, and analytical methodologies related to this compound. It is intended for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct aroma.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [5] |

| Synonyms | Coffee furanone, 2-Methyloxolan-3-one | [5] |

| CAS Number | 3188-00-9 | [6] |

| Molecular Formula | C₅H₈O₂ | [6] |

| Molecular Weight | 100.12 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 139 °C | [4] |

| Density | 1.034 g/mL at 25 °C | [2] |

| Refractive Index | 1.4290–1.4304 at 20°C | [2] |

| Flash Point | 38-40 °C | [2] |

| Solubility | Soluble in ethanol (B145695) and other organic solvents. | [1] |

Natural Occurrence in Food

This compound is a naturally occurring compound formed during the thermal processing of food. It has been identified in a variety of products, as listed in Table 2. Quantitative data on its concentration in many foods is limited in the available literature.

Table 2: Natural Occurrence of this compound in Food Products

| Food Product | Reference(s) |

| Coffee (roasted) | [1][2][3] |

| Bread | [1] |

| Roasted Almonds | [2][3] |

| Roasted Filberts | [2][3] |

| Beer | [2][3][7] |

| Rum | [1][2][3] |

| Cocoa | [1] |

| Pork | [1] |

| Beef | [7] |

| Potato Chips | [2][3] |

| Soy Sauce | [2][3] |

| Dried Scallops | [2][3] |

| Guava | [1] |

| Mushrooms | [1] |

| Onions | [1] |

| Tomatoes | [1] |

| Cherimoya | [7] |

| Allium species | [7] |

| Beans | [7] |

Sensory Profile and Thresholds

The sensory characteristics of this compound are a key aspect of its importance in food.

Aroma and Flavor Profile: It is described as having a sweet, caramel-like aroma with nutty and bready undertones.[1][4] Some sources also describe a buttery top note and a slightly astringent, creamy almond nuance.[2][3]

Sensory Thresholds: Precise odor and taste detection thresholds for this compound in water are not widely reported in the available scientific literature. However, its high impact on flavor suggests a low threshold. Recommended usage levels in flavorings can provide some context for its potency.

Table 3: Sensory Profile and Recommended Usage Levels of this compound

| Parameter | Description | Reference(s) |

| Odor Profile | Sweet, caramel, nutty, bready, buttery | [1][2][3][4] |

| Taste Profile | Nutty, astringent, creamy almond nuance | [2][3] |

| Recommended Usage in Flavors | Varies by application, e.g., up to 5000 ppm in roast beef flavors, 2000 ppm in coffee and chocolate flavors, and lower levels in other products. | [8][9] |

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction.

The Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.[10] This reaction is responsible for the development of color and a myriad of flavor compounds in cooked foods. The formation of furanones, including this compound, is a known outcome of the Maillard reaction.[2][3] The general pathway involves the condensation of a sugar and an amino acid, followed by a series of rearrangements, degradations, and cyclizations.

Role of Thiamine (B1217682)

Studies have indicated that the thermal degradation of thiamine (Vitamin B1) can be a significant pathway for the formation of this compound, particularly in the presence of reducing sugars and amino acids like cysteine.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and sensory analysis of this compound.

Laboratory Synthesis

The following protocol is based on the condensation of ethyl lactate (B86563) and methyl methacrylate (B99206).[1]

Objective: To synthesize this compound.

Materials:

-

Three-necked flask (1000 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Sodium hydride (NaH)

-

1,2-Dioxolane (anhydrous)

-

Ethyl lactate

-

Methyl methacrylate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

5% Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Sodium hydroxide (B78521) solution

Procedure:

Step 1: Synthesis of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one

-

To a three-necked flask, add 4.8 g (0.2 mol) of sodium hydride and 200 mL of 1,2-dioxolane.

-

Under vigorous stirring, slowly add 25.0 g (0.21 mol) of ethyl lactate at room temperature until the evolution of hydrogen gas ceases.

-

Cool the reaction flask with an ice bath.

-

Add a solution of 21.0 g (0.24 mol) of methyl methacrylate in 30 mL of DMSO.

-

Stir for 15 minutes, then remove the ice bath and continue stirring at room temperature for 2 hours.

-

Pour the reaction mixture into a cold 5% H₂SO₄ solution.

-

Extract the aqueous phase with petroleum ether.

-

Wash the ether layer with a saturated saline solution until neutral.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and collect the residue by vacuum distillation to obtain 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.

Step 2: Hydrolysis and Decarboxylation

-

In a 1000 mL three-necked flask, add the 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one obtained in Step 1, 5 times its amount of 5% hydrochloric acid, and a suitable amount of acetic acid.

-

Heat the mixture under reflux until hydrolysis is complete.

-

Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the ethyl acetate layer with anhydrous sodium sulfate.

-

Evaporate the solvent and distill the residue, collecting the fraction at 138-140 °C to yield this compound.

Isolation and Quantification from a Food Matrix (e.g., Coffee)

This protocol describes a general method for the extraction and quantification of this compound from a solid food matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Objective: To extract and quantify this compound in roasted coffee beans.

Materials:

-

Roasted coffee beans

-

Grinder

-

20 mL headspace vials with septa

-

SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

-

Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

-

Sodium chloride (NaCl)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation:

-

Grind the roasted coffee beans to a fine powder.

-

Accurately weigh a specific amount of the ground coffee (e.g., 1 g) into a 20 mL headspace vial.

-

Add a known amount of the internal standard.

-

Add a specific amount of NaCl (e.g., 1 g) to increase the volatility of the analytes.

-

Add a small amount of distilled water (e.g., 5 mL) to form a slurry.

-

Immediately seal the vial with a septum cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with constant agitation.

-

-

GC-MS Analysis:

-

Desorb the extracted volatiles from the SPME fiber in the hot GC injector (e.g., at 250°C) for a set time (e.g., 5 minutes) in splitless mode.

-

Separate the compounds on the GC column using a suitable temperature program.

-

Detect and identify this compound and the internal standard using the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound with the internal standard.

-

Calculate the concentration of this compound in the coffee sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

This protocol outlines a method for the sensory evaluation of volatile compounds, including this compound, in a food extract.

Objective: To identify and characterize the odor-active compounds in a food extract.

Materials:

-

Food extract containing volatile compounds

-

GC-O system with a sniffing port

-

Trained sensory panel (at least 6-8 panelists)

-

Odorless air supply for the sniffing port

Procedure:

-

Sample Injection: Inject a suitable amount of the food extract into the GC.

-

Chromatographic Separation: Separate the volatile compounds on the GC column.

-

Effluent Splitting: The effluent from the column is split between a chemical detector (e.g., mass spectrometer) and the sniffing port.

-

Olfactometry:

-

A trained panelist sniffs the effluent at the sniffing port.

-

The panelist records the retention time, provides a descriptor for any detected odor, and rates its intensity on a scale.

-

-

Data Analysis: The olfactometry data from all panelists are combined to create an aromagram, which shows the odor-active regions of the chromatogram. The corresponding peaks can then be identified by the mass spectrometer.

Analytical and Sensory Evaluation Workflow

The analysis of volatile flavor compounds like this compound typically involves a combination of instrumental and sensory techniques.

Biological Perception and Signaling Pathways

The perception of this compound involves both the sense of smell (olfaction) and taste (gustation).

Olfactory Perception

The detection of volatile compounds like this compound begins with their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant to an OR triggers a signaling cascade that ultimately leads to the generation of an action potential in the olfactory neuron, which is transmitted to the brain for interpretation.

While the general mechanism of olfaction is well-understood, the specific olfactory receptors that bind to this compound have not yet been deorphanized in the scientific literature.

Taste Perception

The taste of this compound, often described as having sweet and nutty nuances, is perceived by taste receptors on the tongue. Sweet and umami tastes are typically mediated by GPCRs of the T1R family. The binding of a tastant to these receptors initiates a signaling cascade involving G-proteins (like gustducin), leading to the release of neurotransmitters that signal to the brain. The specific taste receptors for this compound have not been identified.

Applications in the Food and Flavor Industry

Due to its pleasant and complex aroma profile, this compound is widely used as a flavor ingredient in a variety of food products, including:

-

Bakery and Confectionery: To impart a baked, caramel, or nutty flavor.[2][3]

-

Beverages: In coffee, cocoa, and alcoholic beverages like rum to enhance the roasted and sweet notes.[2][3]

-

Savory Products: In meat, particularly beef and pork flavors, to add complexity and roasted notes.[2][3][8][9]

-

Dairy Products: To contribute to the flavor of certain dairy products.[2][3]

Conclusion

This compound is a key aroma compound with a significant impact on the flavor of many thermally processed foods. Its formation via the Maillard reaction and its complex sensory profile make it a subject of great interest in food and flavor chemistry. While its presence in various foods is well-documented, further research is needed to quantify its concentration in a wider range of products, determine its precise sensory thresholds, and identify the specific olfactory and taste receptors responsible for its perception. A deeper understanding of these aspects will enable better control of flavor formation in food processing and more precise application in flavor creation.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. imreblank.ch [imreblank.ch]

- 4. glooshi.com [glooshi.com]

- 5. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Maillard reaction - Wikipedia [en.wikipedia.org]

The Biological Activity of 2-Methyltetrahydrofuran-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyltetrahydrofuran-3-one, a naturally occurring furanone derivative found in a variety of foods and beverages, has garnered increasing interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a particular focus on its role as a quorum sensing inhibitor and its potential applications in antimicrobial strategies and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a valuable resource for the scientific community.

Introduction

This compound, also known as coffee furanone, is a volatile organic compound responsible for the characteristic aroma of roasted coffee and is a constituent of many other natural products. Beyond its organoleptic properties, this molecule has demonstrated notable biological activity, particularly in the realm of microbial communication. As the challenge of antimicrobial resistance continues to grow, exploring novel strategies such as the disruption of bacterial quorum sensing has become a critical area of research. This compound presents a promising scaffold for the development of new anti-virulence and anti-biofilm agents. This guide aims to consolidate the current scientific knowledge on its biological functions, providing a technical foundation for further investigation and application.

Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is essential for its application in biological and pharmaceutical research.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| CAS Number | 3188-00-9 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 139 °C (lit.) | [1] |

| Density | 1.034 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.429 (lit.) | [1] |

| Solubility | Soluble in ethanol (B145695) and other organic solvents | [1] |

Synthesis of this compound

Several synthetic routes for this compound have been established. A common and efficient method involves the condensation of ethyl lactate (B86563) and methyl methacrylate (B99206).

General Experimental Protocol for Synthesis

The following protocol is a generalized representation of a common synthesis method.

Materials:

-

Ethyl lactate

-

Methyl methacrylate

-

Sodium hydride (or metallic sodium)

-

1,2-Dioxolane (or other suitable solvent)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

5% Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Saturated saline solution

Procedure:

-

Formation of the Enolate: In a three-necked flask under an inert atmosphere (e.g., N₂), sodium hydride is suspended in 1,2-dioxolane. Ethyl lactate is added dropwise with vigorous stirring at room temperature until hydrogen gas evolution ceases.

-

Michael Addition: The reaction mixture is cooled in an ice bath, and a solution of methyl methacrylate in DMSO is added. The reaction is stirred for a specified time, allowing the Michael addition to proceed.

-

Work-up and Extraction: The reaction is quenched by pouring it into a cold 5% sulfuric acid solution. The aqueous layer is extracted with petroleum ether. The combined organic layers are washed with a saturated saline solution until neutral and then dried over anhydrous sodium sulfate.

-

Purification of Intermediate: The solvent is removed under reduced pressure, and the resulting intermediate, 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, is purified by vacuum distillation.

-

Hydrolysis and Decarboxylation: The purified intermediate is refluxed with 5% hydrochloric acid and a suitable amount of acetic acid until hydrolysis is complete.

-

Final Purification: After cooling, the solution is neutralized with sodium hydroxide (B78521) and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, the solvent is evaporated, and the final product, this compound, is obtained by distillation.

Biological Activity

The primary reported biological activity of this compound is its ability to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.

Quorum Sensing Inhibition

This compound has been identified as a quorum sensing inhibitor (QSI).[2] Studies have shown its efficacy in inhibiting biofilm formation by Hafnia alvei, a bacterium associated with food spoilage.[2][3][4] The proposed mechanism for furanone-based QSIs involves their structural similarity to N-acyl-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. By competing with AHLs for binding to their cognate LuxR-type transcriptional regulators, these inhibitors can disrupt the signaling cascade that leads to the expression of virulence factors and biofilm-associated genes.

References

- 1. This compound natural, 97 , FG 3188-00-9 [sigmaaldrich.com]

- 2. Biofilm formation and acyl homoserine lactone production in Hafnia alvei isolated from raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Biofilm formation and acyl homoserine lactone production in Hafnia alvei isolated from raw milk. | Semantic Scholar [semanticscholar.org]

The Discovery and Synthesis of 2-Methyltetrahydrofuran-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrofuran-3-one, a heterocyclic organic compound, has garnered significant interest in various scientific and industrial fields. Initially identified as a key flavor component in roasted coffee, for which it is often nicknamed "coffee furanone," its applications have expanded to pharmaceuticals and fine chemical synthesis. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound, presenting detailed experimental protocols and quantitative data to support researchers and drug development professionals.

Historical Perspective and Discovery

The first synthesis of this compound is credited to H. Wynberg in 1963, who prepared the compound via an acid-catalyzed ring closure of a β-alkoxy diazoketone. This initial work laid the foundation for further exploration of its chemical properties and potential applications. Its identification as a significant volatile constituent of roasted coffee aroma in the 1970s spurred further research into its natural occurrence and synthesis, solidifying its importance in the flavor and fragrance industry.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild, ketonic odor. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| CAS Number | 3188-00-9 |

| Boiling Point | 139 °C |

| Density | 1.034 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.429 |

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed since its initial discovery. The following sections detail the most significant and widely employed methods, providing comprehensive experimental protocols.

Synthesis from Ethyl Lactate (B86563) and Methyl Acrylate (B77674)

This method involves the condensation of ethyl lactate and methyl acrylate, followed by hydrolysis and decarboxylation to yield the target compound.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions.

-

Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of 59 g (0.5 mol) of ethyl lactate and 43 g (0.5 mol) of methyl acrylate dropwise with stirring over a period of 2 hours.

-

Reflux: After the addition is complete, heat the mixture to reflux for 4 hours.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and add 100 mL of 20% aqueous hydrochloric acid. Heat the mixture to reflux for 2 hours to effect hydrolysis and decarboxylation.

-

Extraction and Purification: After cooling, extract the mixture with diethyl ether (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.

Oxidative Hydroxylation of 2-Acetyl-γ-butyrolactone

This efficient synthesis involves the oxidative hydroxylation of the readily available 2-acetyl-γ-butyrolactone.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.8 g (0.1 mol) of 2-acetyl-γ-butyrolactone in 100 mL of methanol (B129727).

-

Addition of Oxidant: To this solution, add a solution of 16.4 g (0.1 mol) of ferric chloride in 50 mL of methanol dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Work-up: Quench the reaction by adding 100 mL of water and extract with dichloromethane (B109758) (3 x 75 mL).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to give this compound.

Acid-Catalyzed Cyclization of 5-Hydroxy-2-pentanone

This method utilizes the intramolecular cyclization of 5-hydroxy-2-pentanone to form a dihydrofuran intermediate, which is subsequently oxidized.

Experimental Protocol:

-

Cyclization: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve 10.2 g (0.1 mol) of 5-hydroxy-2-pentanone in 100 mL of toluene (B28343). Add a catalytic amount of p-toluenesulfonic acid (0.1 g).

-

Dehydration: Heat the mixture to reflux, and azeotropically remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation of Intermediate: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the toluene under reduced pressure to obtain the crude intermediate, 4,5-dihydro-2-methylfuran.

-

Oxidation: The crude 4,5-dihydro-2-methylfuran is dissolved in 100 mL of a 1:1 mixture of acetonitrile (B52724) and water. Add 21.4 g (0.1 mol) of sodium periodate (B1199274) and a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (0.05 g).

-

Reaction and Work-up: Stir the biphasic mixture vigorously at room temperature for 4 hours. Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with sodium thiosulfate (B1220275) solution and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by vacuum distillation to yield this compound.

Biological Activity

Recent studies have revealed that this compound exhibits biological activity as a quorum sensing inhibitor. Specifically, it has been shown to inhibit biofilm formation by Hafnia alvei, a bacterium found in various environments, including raw milk.[1] This finding opens up potential applications in food preservation and as a tool for studying bacterial communication.

Experimental and Logical Workflows

The synthesis of this compound can be visualized through the following workflows.

Caption: Synthesis of this compound from Ethyl Lactate and Methyl Acrylate.

Caption: Synthesis of this compound via Oxidative Hydroxylation.

Caption: Two-step synthesis from 5-Hydroxy-2-pentanone.

Conclusion

This compound, since its initial synthesis in 1963, has evolved from a laboratory curiosity to a compound of significant industrial importance, particularly in the flavor and fragrance sector. Its synthesis has been achieved through various routes, each with its own advantages. The detailed protocols provided in this guide offer a practical resource for researchers. Furthermore, the emerging understanding of its biological activities, such as quorum sensing inhibition, suggests that the scope of its application may continue to broaden, making it a molecule of ongoing scientific interest.

References

An In-depth Technical Guide to 2-Methyltetrahydrofuran-3-one (CAS: 3188-00-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyltetrahydrofuran-3-one (CAS Number: 3188-00-9), a heterocyclic ketone of significant interest in various scientific domains. This document collates essential chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data. Furthermore, it delves into its biological activities, with a particular focus on its role as a quorum sensing inhibitor, and its potential applications in drug development. The information is presented to be a valuable resource for researchers and professionals engaged in chemical synthesis, and pharmaceutical research.

Chemical and Physical Properties

This compound, also known as coffee furanone, is a colorless to light yellow liquid.[1][2][3] It is recognized for its characteristic sweet, bread-like, and nutty aroma, which has led to its use as a flavoring agent in the food industry.[1][2][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 3188-00-9 | [1][2][3] |

| Molecular Formula | C₅H₈O₂ | [3][5] |

| Molecular Weight | 100.12 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 138-139 °C (at 760 mmHg) | [1][2] |

| Density | 1.034 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.429 | [1][6] |

| Flash Point | 38 °C | [7] |

| Solubility | Soluble in ethanol (B145695) and other organic solvents | [4] |

| Synonyms | Coffee furanone, 4,5-Dihydro-2-methyl-3(2H)-furanone | [3][5] |

Synthesis of this compound: Experimental Protocol

Several synthetic routes to this compound have been reported.[4][8][9] A common and efficient method involves the oxidative hydroxylation of 2-acetyl-γ-butyrolactone.[8] Another practical approach is the condensation of ethyl lactate (B86563) with methyl acrylate.[4][9] Below is a detailed experimental protocol for the latter method.

Synthesis via Condensation of Ethyl Lactate and Methyl Acrylate[4]

This two-step synthesis first produces an intermediate, 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, which is then hydrolyzed and decarboxylated to yield the final product.

Step 1: Synthesis of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one

-

Materials:

-

Sodium hydride (NaH) (4.8 g, 0.2 mol)

-

1,2-Dioxolane (200 ml)

-

Ethyl lactate (25.0 g, 0.21 mol)

-

Methyl methacrylate (B99206) (21.0 g, 0.24 mol)

-

Dimethyl sulfoxide (B87167) (DMSO) (30 ml)

-

5% Sulfuric acid (H₂SO₄) solution

-

Petroleum ether

-

Saturated saline solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a three-necked flask, add sodium hydride (4.8 g) and 1,2-dioxolane (200 ml).

-

Under vigorous stirring, slowly add ethyl lactate (25.0 g) at room temperature until the evolution of hydrogen gas ceases.

-

Cool the reaction flask in an ice bath.

-

Add a solution of methyl methacrylate (21.0 g) in DMSO (30 ml).

-

Stir the mixture for 15 minutes, then remove the ice bath and continue stirring at room temperature for 2 hours.

-

Pour the reaction mixture into a cold 5% sulfuric acid solution.

-

Extract the aqueous layer with petroleum ether.

-

Wash the combined ether layers with a saturated saline solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The residue, 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, can be purified by vacuum distillation. This method reportedly yields approximately 24.7g (75.6%).[4]

-

Step 2: Hydrolysis and Decarboxylation to this compound

-

Materials:

-

2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one (from Step 1)

-

5% Hydrochloric acid (HCl)

-

Acetic acid

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a 1000 ml three-necked flask, add the 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, 5 times its amount of 5% hydrochloric acid, and a suitable amount of acetic acid.

-

Heat the mixture under reflux until hydrolysis is complete.

-

Cool the reaction to room temperature and neutralize with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the organic extract with anhydrous sodium sulfate.

-

Evaporate the solvent.

-

Distill the residue and collect the fraction at 138-140 °C to obtain this compound. The reported yield for this step is 83%.[4]

-

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Observed Peaks/Signals | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.35 (d, 3H), 2.15-2.30 (m, 1H), 2.50-2.65 (m, 1H), 3.90 (q, 1H), 4.20-4.35 (m, 2H) | [7] |

| ¹³C NMR (in CDCl₃) | δ (ppm): 15.2, 33.8, 67.5, 78.9, 217.5 | [7] |

| Infrared (IR) (liquid film) | ν (cm⁻¹): ~2980 (C-H stretch), ~1750 (C=O stretch, ketone), ~1150 (C-O stretch, ether) | [7] |

| Mass Spectrometry (EI) | m/z (%): 100 (M+), 71, 57, 43 (base peak) | [6] |

Biological Activity: Quorum Sensing Inhibition

This compound has been identified as an inhibitor of quorum sensing (QS), a cell-to-cell communication mechanism in bacteria that regulates various physiological processes, including biofilm formation and virulence factor production.[1][10] It has shown activity against Hafnia alvei, a bacterium implicated in food spoilage.[10]

The quorum-sensing system in many Gram-negative bacteria, including Hafnia alvei, is of the LuxI/LuxR type. In this system, the LuxI protein synthesizes N-acylhomoserine lactone (AHL) signal molecules. As the bacterial population density increases, the concentration of AHLs rises. Upon reaching a threshold concentration, AHLs bind to the LuxR transcriptional regulator protein. The AHL-LuxR complex then activates the transcription of target genes.

Furanone compounds, structurally similar to AHLs, are known to interfere with this process. The predominant mechanism of inhibition is believed to be the destabilization of the LuxR protein, leading to its accelerated degradation. This prevents the accumulation of functional LuxR, thereby inhibiting the activation of QS-regulated genes.

Caption: Quorum sensing inhibition by this compound.

Applications in Drug Development and Research

The properties of this compound make it a molecule of interest for several applications in research and drug development:

-

Quorum Sensing Inhibition: As an inhibitor of bacterial communication, it represents a promising lead for the development of anti-virulence drugs. Such compounds could offer an alternative to traditional antibiotics by disarming pathogens without killing them, potentially reducing the selective pressure for antibiotic resistance.

-

Flavor and Fragrance Industry: Its organoleptic properties are utilized in the food and fragrance industries.[3]

-

Synthetic Intermediate: Its chemical structure makes it a useful building block in organic synthesis for the preparation of more complex molecules.[11]

-

Solvent Applications: The related compound, 2-methyltetrahydrofuran, is valued as a green solvent, suggesting that derivatives like this compound could also be explored for their solvent properties in chemical reactions.[3]

Safety and Handling

This compound is a flammable liquid and vapor.[12][13] It should be handled in a well-ventilated area, and sources of ignition should be avoided.[12] Standard personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][14]

Conclusion

This compound is a multifaceted compound with established applications in the flavor industry and emerging potential in the pharmaceutical sector as a quorum sensing inhibitor. This guide has provided a consolidated resource of its chemical properties, synthetic methodologies, and biological activities to aid researchers and drug development professionals in their work with this molecule. Further investigation into its specific inhibitory mechanisms and its efficacy in more complex biological systems is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. This compound(3188-00-9) IR Spectrum [m.chemicalbook.com]

- 6. This compound(3188-00-9) MS spectrum [chemicalbook.com]

- 7. Potential quorum-sensing inhibitor of Hafnia alvei H4—theaflavin-3,3´-digallate analyzed by virtual screening and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. 2-Methyltetrahydrofuran(96-47-9) IR Spectrum [chemicalbook.com]

- 10. uni-saarland.de [uni-saarland.de]